1,3-Diphenoxy-2-propanol

Catalog No.
S661182
CAS No.
622-04-8
M.F
C15H16O3
M. Wt
244.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Diphenoxy-2-propanol

CAS Number

622-04-8

Product Name

1,3-Diphenoxy-2-propanol

IUPAC Name

1,3-diphenoxypropan-2-ol

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

InChI

InChI=1S/C15H16O3/c16-13(11-17-14-7-3-1-4-8-14)12-18-15-9-5-2-6-10-15/h1-10,13,16H,11-12H2

InChI Key

NKCVHIPHZCIEFC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCC(COC2=CC=CC=C2)O

Canonical SMILES

C1=CC=C(C=C1)OCC(COC2=CC=CC=C2)O

The exact mass of the compound 1,3-Diphenoxy-2-propanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71510. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,3-Diphenoxy-2-propanol (CAS: 622-04-8) is a solid aromatic ether alcohol based on a glycerol backbone, also known as Glycerol 1,3-diphenyl ether. It functions as a versatile chemical intermediate and a performance-enhancing component in polymers and resins. Its key procurement-relevant properties include a distinct melting point of 80-82°C and a high boiling point, which are critical for its processability in applications such as thermal paper development and as a precursor for specialty polymers and epoxy resins.

Research Fit

Drug Intermediate Glyceryl ether scaffolds (guaifenesin, mephenesin analogs)
Polymer Additive Thermal stabilizer, antioxidant, flow modifier for hot-melt systems
Green Chemistry Glycerol carbonate alkylation route supports sustainable synthesis

Substituting 1,3-Diphenoxy-2-propanol with seemingly similar compounds like its simpler analog 1,3-diphenyl-2-propanol, or common functional alternatives like Bisphenol A (BPA), is often unviable. The molecule's precise structure, combining a reactive secondary hydroxyl group with two bulky, thermally stable phenoxy groups, dictates its unique melting behavior and reactivity profile. Replacing it with an analog lacking the ether linkages or the central hydroxyl group would fundamentally alter the resulting polymer's flexibility, thermal properties, and performance in applications like thermal color development, where the specific proton-donating environment is critical.

Substitution Risk

Synthetic route divergence

Glycerol chlorination products (e.g., 1,3-DCP) may not provide equivalent functional scaffold

Functional substitution pattern

Mono-phenoxy analogs may lack the dual antioxidant and thermal stabilization of the diphenoxy configuration

Cross-linking reactivity gap

Hydroxymethyl-specific cross-linking with phenolic resins may not be replicated by simpler diethers

Defined Melting Point for Controlled Processing in Thermal Paper Formulations

1,3-Diphenoxy-2-propanol possesses a sharp melting point of 80-82°C. This is a critical processability parameter for its function as a developer or sensitizer in thermal paper. In such systems, the developer must melt within a specific temperature range to react with the leuco dye and form an image. This melting point is significantly lower than that of the common, but increasingly regulated, developer Bisphenol A (BPA), which melts at 158-159°C. This lower melting point allows for color development at lower print head temperatures, potentially reducing energy consumption and thermal stress on printing equipment.

Evidence DimensionMelting Point (°C)
Target Compound Data80-82°C
Comparator Or BaselineBisphenol A (BPA): 158-159°C
Quantified DifferenceApproximately 76-79°C lower melting point than BPA
ConditionsStandard melting point determination.

This distinct thermal property allows for formulation of thermal media with different temperature sensitivities and provides a key processing advantage over high-melting-point developers like BPA.

Synthetic Yield
Data to verify
≈99% (glycidyl ether) vs ≈35% (epichlorohydrin)
Supports route-dependent procurement review
Source to verify; lab-scale data

Precursor Suitability for High-Performance Epoxy Resins with Improved Toughness

When used as a reactive modifier for epoxy resins, the incorporation of structures derived from 1,3-diphenoxy-2-propanol can enhance material properties. For instance, phosphorus-containing epoxy resins modified with phenolic compounds have demonstrated significantly higher char yields compared to standard resins. In a comparative study, a phosphorus-containing resin (BHPP-C) achieved a char yield of 35% at 700°C, whereas a standard DGEBA control resin yielded only 18%. While not a direct measurement of 1,3-diphenoxy-2-propanol, this demonstrates the principle that incorporating bulky, stable aromatic ether structures can substantially improve thermal stability and flame retardancy, a key objective when using it as a modifier.

Evidence DimensionChar Yield at 700°C (in N2)
Target Compound DataData for related structures suggests high char yield potential
Comparator Or BaselineStandard DGEBA Epoxy Resin: 18%
Quantified DifferencePhosphorus-modified phenolic resins show a ~94% increase in char yield over baseline
ConditionsThermogravimetric analysis (TGA) of cured epoxy resin specimens.

For buyers developing high-performance composites or encapsulants, this compound offers a pathway to enhanced thermal stability and flame retardancy compared to unmodified epoxy systems.

Glycerol Carbonate Yield
Reported
20% one-step / 66% two-step vs elusive traditional
Supports sustainable route selection
Cs₂CO₃, 140–170°C; solventless

Versatile Precursor for Energetic Plasticizer Synthesis

The glycerol-based structure of 1,3-diphenoxy-2-propanol makes it a suitable starting material for multi-step synthesis of energetic materials. The core propanol structure can be functionalized, for example, through nitration or azidation, to produce energetic plasticizers. For comparison, the synthesis of the energetic plasticizer 1,3-diazido-2-nitroxypropane proceeds from 1,3-dichloropropan-2-ol. While 1,3-diphenoxy-2-propanol is a more advanced precursor, its use allows for the introduction of phenoxy groups which can modify properties like thermal stability and compatibility with binder systems, a level of tuning not available when starting from simple chlorinated precursors.

Evidence DimensionPrecursor Complexity and Functionality
Target Compound DataProvides a C3 backbone with integrated phenoxy groups for property modification.
Comparator Or Baseline1,3-Dichloropropan-2-ol: A basic C3 chlorinated precursor.
Quantified DifferenceN/A (Qualitative difference in synthetic strategy)
ConditionsMulti-step organic synthesis pathways for energetic materials.

Procuring this compound provides a more advanced starting point for synthesizing specialty energetic plasticizers with tailored properties, potentially simplifying synthesis routes compared to building up similar complexity from basic precursors.

Cross-Linking Kinetics
Class-level
Ea 20 kcal/mol (form.), 24 kcal/mol (decomp.)
Supports epoxy-phenolic curing model
130–210°C; hydroxymethyl-specific
Additive Functions
Class-level
Three-in-one: thermal stabilizer, antioxidant, flow modifier
May reduce formulation complexity
Patent data; no direct comparison
Lipophilicity
Data to verify
LogP 2.51; PSA 38.7 Ų
Supports membrane permeability assessment
Calculated values; vs glycerol −1.76

Development of BPA-Free Thermal Paper with Low-Energy Activation

This compound is a strong candidate for use as a color developer or sensitizer in the formulation of 'BPA-free' thermal paper. Its well-defined melting point, substantially lower than that of BPA, enables the design of thermal media that can be imaged using less energy, which is advantageous for high-speed or portable printing devices.

Formulation of Toughened, High-Performance Epoxy Composites

As a reactive additive or comonomer in epoxy resin systems, 1,3-diphenoxy-2-propanol is used to enhance thermo-mechanical properties. The rigid phenoxy groups can increase the glass transition temperature and thermal stability of the cured polymer, making it suitable for manufacturing durable coatings, adhesives, and composite materials requiring higher performance than standard formulations.

Advanced Precursor for Synthesis of Specialty Plasticizers and Polymers

The unique combination of a reactive hydroxyl group and stable aromatic ethers makes this compound a valuable intermediate in organic synthesis. It is particularly suited as a precursor for high-value materials such as energetic plasticizers or specialty polyesters where the final product benefits from the thermal stability and specific solubility characteristics imparted by the phenoxy moieties.

Application Fit Matrix

Application
Selection Property
Validation Focus
Drug intermediate synthesis
Synthetic route provenance
Yield and purity verification
Epoxy-phenolic cross-linking model
Cross-linking kinetics profile
Activation energy parameter validation
Hot-melt adhesive additive
Multifunctional additive profile
Thermal stability and flow performance
Green chemistry case study
Sustainable synthesis pathway
Glycerol carbonate-derived identity

XLogP3

3.6

Melting Point

81.5 °C

UNII

RTO1IF8E7Z

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

622-04-8

Wikipedia

1,3-diphenoxy-2-propanol

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